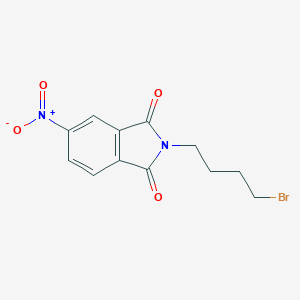

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBKILMXULFSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370780 | |

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125207-39-8 | |

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione. This bifunctional molecule, featuring a reactive bromobutyl chain and a nitro-substituted phthalimide moiety, is a valuable building block in medicinal chemistry and drug discovery. The phthalimide group is a well-established pharmacophore that can be recognized by E3 ligases, making this compound particularly relevant for the development of Proteolysis Targeting Chimeras (PROTACs). The presence of the nitro group offers opportunities for further chemical modification, enhancing its versatility. This guide is intended to be a practical resource for researchers and scientists working in organic synthesis and drug development, providing the necessary information to effectively utilize this compound in their research endeavors.

Introduction

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure combines two key functional motifs: a 4-bromobutyl group and a 5-nitrophthalimide core. The phthalimide moiety is a critical component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction is exploited in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2][3][4][5]

The 4-bromobutyl chain provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this molecule to other chemical entities, such as a ligand for a target protein of interest. The nitro group on the phthalimide ring is an electron-withdrawing group that can influence the electronic properties of the molecule and serves as a potential site for further chemical transformations, such as reduction to an amine, enabling the exploration of a wider chemical space.

This guide will detail the known chemical properties of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, provide a robust, step-by-step synthesis protocol, and discuss its reactivity and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione are summarized in the table below. It is important to note that while some data for the parent compound, 5-nitrophthalimide, is available, specific experimental data for the title compound is not widely published.[6][7][8] The presented data is a combination of available information and predicted values.

| Property | Value | Source |

| Chemical Name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | IUPAC |

| CAS Number | 125207-39-8 | [9][10][11] |

| Molecular Formula | C₁₂H₁₁BrN₂O₄ | [9][10] |

| Molecular Weight | 327.13 g/mol | Calculated |

| Appearance | Expected to be a solid, likely pale yellow | Analogy |

| Melting Point | Not reported; 5-Nitrophthalimide melts at 195-199 °C | [12] |

| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO, Acetone) | Analogy |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents and strong bases. | [6] |

Synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

The synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is typically achieved through a nucleophilic substitution reaction, a variation of the Gabriel synthesis.[13][14][15] This method involves the N-alkylation of 5-nitrophthalimide with an excess of 1,4-dibromobutane. The use of a base, such as potassium carbonate, facilitates the deprotonation of the phthalimide nitrogen, generating a nucleophilic anion that subsequently attacks one of the electrophilic carbon atoms of 1,4-dibromobutane.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of phthalimides.[13][14][15]

Materials:

-

5-Nitrophthalimide

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrophthalimide (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

Initiation of Reaction: While stirring, add an excess of 1,4-dibromobutane (3.0-5.0 eq) to the mixture. The use of excess 1,4-dibromobutane is crucial to minimize the formation of the bis-alkylated byproduct where two phthalimide molecules react with one molecule of 1,4-dibromobutane.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 5-nitrophthalimide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a larger volume of cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The exact ratio will need to be determined by TLC analysis.

-

-

Characterization:

-

Collect the fractions containing the desired product and concentrate them under reduced pressure.

-

Dry the purified product under vacuum to obtain 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A melting point determination should also be performed.

-

Rationale and Self-Validation

-

Excess 1,4-Dibromobutane: Using a significant excess of the dihaloalkane is a key strategy in this type of reaction to favor the mono-alkylation product. By Le Chatelier's principle, a high concentration of one reactant drives the reaction towards the product, and in this case, it increases the probability of the phthalimide anion reacting with a fresh molecule of 1,4-dibromobutane rather than the already mono-substituted product.

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the hydrolysis of the phthalimide and to ensure the efficiency of the base.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.

Chemical Reactivity and Applications

The chemical reactivity of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is dictated by its two primary functional groups: the terminal bromine atom and the nitro-substituted phthalimide ring.

Reactivity of the Bromobutyl Chain

The primary bromine atom at the terminus of the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2).[16] This allows for the straightforward conjugation of the 5-nitrophthalimide moiety to a variety of molecules containing nucleophilic functional groups, such as amines, thiols, and alcohols. This reactivity is the cornerstone of its utility in constructing more complex molecules.

Role in PROTAC Development

The phthalimide group is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating the 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione moiety into a larger molecule, researchers can create PROTACs. In a typical PROTAC design, the 5-nitrophthalimide part of the molecule serves as the E3 ligase-binding element, while the other end of the molecule is attached to a ligand that binds to a specific protein of interest. The bromobutyl chain acts as a versatile linker, or a precursor to a linker, connecting these two binding elements. Once the PROTAC forms a ternary complex with the target protein and the E3 ligase, the target protein is ubiquitinated and subsequently degraded by the proteasome.[4][5]

Potential for Covalent Inhibitors

The electrophilic nature of the bromobutyl group also opens up the possibility of using this compound to develop covalent inhibitors.[17] By designing a molecule where the 5-nitrophthalimide moiety has an affinity for a particular protein, the bromobutyl chain can be positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) in the protein's binding site, leading to irreversible inhibition.

Reactivity of the Nitro Group

The nitro group on the aromatic ring is a strong electron-withdrawing group, which can influence the binding affinity of the phthalimide moiety to its target. Furthermore, the nitro group can be chemically reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[18] This transformation provides a new functional handle for further derivatization, allowing for the synthesis of a diverse library of compounds with potentially different biological activities.

Conclusion

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive alkyl bromide with a nitro-substituted phthalimide E3 ligase ligand, makes it an attractive starting material for the synthesis of PROTACs and other targeted therapeutics. This guide has provided a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its chemical reactivity and potential applications. As the field of targeted protein degradation continues to expand, the utility of well-characterized and readily accessible building blocks like 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione will undoubtedly continue to grow.

References

- 2-(4-BROMOBUTYL)-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE. Echemi. [URL: https://www.echemi.com/products/pd20180803154825-2-4-bromobutyl-5-nitro-1h-isoindole-1-3-2h-dione.html]

- 5-NITROPHTHALIMIDE - Physico-chemical Properties. ChemBK. (2024-04-09). [URL: https://www.chembk.com/en/chem/5-NITROPHTHALIMIDE]

- (a) Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione 3 (i) DMF, 1,4-dibromobutane, 24 h, room temperature; (b) synthesis of 4-(1,3-dioxoisoindolin-2-yl)butyl... ResearchGate. [URL: https://www.researchgate.net/figure/a-Synthesis-of-2-4-bromobutyl-isoindoline-1-3-dione-3-i-DMF-1-4-dibromobutane-24_fig1_323489815]

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00612]

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293707/]

- Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. ResearchGate. (2025-08-08). [URL: https://www.researchgate.

- Discovery of E3 Ligase Ligands for Target Protein Degradation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608581/]

- (a) Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione 3 (i) DMF, 1,... ResearchGate. [URL: https://www.researchgate.net/figure/a-Synthesis-of-2-4-bromobutyl-isoindoline-1-3-dione-3-i-DMF-1-4-dibromobutane-24_fig1_323489815]

- Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. (2025-10-13). [URL: https://www.researchgate.

- 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=5394-18-3&Type=IR-SPEC&Index=1#IR-SPEC]

- 5-nitrophthalimide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5712488_EN.htm]

- 2-(4-bromobutyl)-5-nitro-1h-isoindole-1,3(2h)-dione. Guidechem. [URL: https://www.guidechem.com/product_show-pid-1148767.html]

- 2-(4-BROMOBUTYL)-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE. Echemi. [URL: https://www.echemi.com/products/pd20180803154825-2-4-bromobutyl-5-nitro-1h-isoindole-1-3-2h-dione.html]

- E3 Ligase Ligands in PROTAC. Precise PEG. [URL: https://www.precisepeg.com/e3-ligase-ligands-in-protac]

- E3 Ligands Usage in PROTAC Design. BLDpharm. [URL: https://www.bldpharm.com/news/e3-ligands-usage-in-protac-design.html]

- 1H NMR Chemical Shift. Oregon State University. [URL: https://oregonstate.edu/courses/ch334/334-reading/nmr/nmr-h1-shift.htm]

- Substitution reactions | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. (2024-03-17). [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1357599/full]

- CAS 5394-18-3 | 2-(4-Bromobutyl)isoindoline-1,3-dione. Synblock. [URL: https://www.synblock.com/products/cas-5394-18-3-2-4-bromobutyl-isoindoline-1-3-dione.html]

- Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [URL: https://acgpubs.org/record/2018/volume11/issue4/orgcom-1804-123-s.pdf]

- 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5394183]

- N-(2-methoxy-5-nitrophenylmethyl)phthalimide | C16H12N2O5 | CID 18621716. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18621716]

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [URL: https://www.modgraph.co.uk/product_nmr_charge_papers_mrestrepo_magres_2006.pdf]

- Trinitromethyl-substituted 5-nitro- or 3-azo-1,2,4-triazoles: synthesis, characterization, and energetic properties. PubMed. (2011-04-27). [URL: https://pubmed.ncbi.nlm.nih.gov/21452814/]

- 4-Nitrophthalimide 98 89-40-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/332097]

- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8354]

- 4-Nitrophthalimide | C8H4N2O4 | CID 6969. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrophthalimide]

- 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/13CNMR/13Cbromoalkanes01.htm]

- Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho. (2022-12-25). [URL: https://sjuoz.uoz.edu.krd/index.php/sjuoz/article/view/1000]

- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2863393/]

- Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. (2023-05-10). [URL: https://www.mdpi.com/1420-3049/28/10/4030]

- 11 I January 2023. International Journal for Research in Applied Science & Engineering Technology. [URL: https://www.ijraset.com/research-paper/synthesis-and-characterization-of-newly-maleimide-monomer-and-their-copolymer-with-acrylonitrile]

Sources

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. 5-nitrophthalimide [chemicalbook.com]

- 8. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures - MedCrave online [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. CAS 5394-18-3 | 2-(4-Bromobutyl)isoindoline-1,3-dione - Synblock [synblock.com]

- 16. researchgate.net [researchgate.net]

- 17. Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione (CAS 125207-39-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, a specialized heterobifunctional molecule. We will delve into its synthesis, core chemical principles, and strategic applications, particularly its emerging role as a versatile linker in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Multifunctional Building Block

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a precisely engineered organic compound designed for advanced chemical synthesis. Its structure is notable for the strategic placement of three key functional groups:

-

A Phthalimide Core: This moiety serves as a robust and sterically defined anchor. In many synthetic routes, it functions as a masked primary amine, a precursor that can be revealed using specific chemical methods.

-

An Alkyl Bromide Chain: The 4-bromobutyl group provides a reactive electrophilic site, ideal for forming covalent bonds with a wide range of nucleophiles through SN2 reactions.

-

A Nitro Group: Positioned on the aromatic ring, the nitro group is a powerful electron-withdrawing group that influences the molecule's electronic properties. More significantly, it acts as a latent nucleophilic site—it can be chemically reduced to a primary amine, offering a secondary point for molecular elaboration.

While direct literature on this specific nitro-substituted compound is specialized, its chemical behavior can be largely understood by referencing its well-documented parent compound, N-(4-Bromobutyl)phthalimide (CAS 5394-18-3).[1][2] The addition of the nitro group, however, introduces critical functionality that expands its synthetic utility far beyond that of its predecessor, particularly in the construction of complex bifunctional molecules.

Physicochemical Properties

A summary of the core properties of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is presented below.

| Property | Value | Reference |

| CAS Number | 125207-39-8 | [3] |

| Molecular Formula | C₁₂H₁₁BrN₂O₄ | [3] |

| Molecular Weight | 327.13 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=O)N(C2=O)CCCCBr | |

| Appearance | Typically a yellow or off-white solid | [1][4] |

Synthesis and Mechanism: The Gabriel Alkylation Approach

The synthesis of the title compound is efficiently achieved through a variation of the Gabriel synthesis, a classic method for forming primary amines from alkyl halides.[5] In this context, the method is used to N-alkylate the 5-nitrophthalimide precursor.

The core of the reaction involves two key steps:

-

Deprotonation: A suitable base is used to remove the acidic proton from the nitrogen atom of 5-nitrophthalimide, generating a potent nucleophilic phthalimide anion.

-

Nucleophilic Substitution: The resulting anion attacks the electrophilic carbon of 1,4-dibromobutane in an SN2 reaction, displacing one of the bromide ions to form the desired N-C bond.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard N-alkylation methods for phthalimides.[6][7]

-

Reaction Setup: To a solution of 5-nitrophthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).[8]

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0-5.0 eq, excess is used to minimize dialkylation byproducts) to the stirred suspension.

-

Reaction: Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Causality Behind Experimental Choices:

-

Base Selection: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is preferred to prevent competing reactions and ensure that only the phthalimide nitrogen is deprotonated.[6]

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is crucial as it effectively dissolves the reactants and intermediates without interfering with the nucleophilic attack.[7]

-

Excess Reagent: Using an excess of 1,4-dibromobutane drives the reaction towards the desired mono-alkylated product and reduces the formation of the symmetrical bis-phthalimide byproduct.[9]

Chemical Reactivity and Strategic Utility

The power of this molecule lies in the distinct and orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

-

The Bromobutyl Terminus (Electrophile): The terminal bromine is an excellent leaving group, making the butyl chain a prime target for nucleophilic substitution. This allows for the direct attachment of the linker to various molecular scaffolds, such as protein ligands containing amine, thiol, or hydroxyl groups.

-

The Phthalimide Moiety (Masked Amine): The phthalimide group is exceptionally stable under a wide range of reaction conditions, making it an ideal protecting group for a primary amine.[5] When desired, this protection can be removed to release the 4-aminobutyl chain. The standard method for this deprotection is treatment with hydrazine (NH₂NH₂) in a solvent like ethanol, which proceeds via the Ing-Manske procedure.

-

The Nitro Group (Reducible Handle): The aromatic nitro group is the molecule's key strategic feature. While it is relatively inert under many conditions, it can be selectively reduced to a primary aromatic amine (5-amino-2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione). This transformation fundamentally alters the molecule's electronic and chemical properties, introducing a new nucleophilic center. Common reduction methods include:

This reduction acts as a chemical "switch," unmasking a new reactive site for further conjugation or to serve as a critical interaction point within a final drug molecule.[12][13]

Core Application: A Versatile Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[14][15] These heterobifunctional molecules consist of three parts: a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[16]

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is an exemplary linker precursor for PROTAC synthesis.[14] Its structure provides a clear and logical path for building these complex molecules.

Step-by-Step PROTAC Synthesis Workflow

-

Warhead Attachment: The POI ligand, containing a nucleophilic group (e.g., a phenol or amine), is reacted with 2-(4-bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione. The nucleophile displaces the bromide, covalently attaching the warhead to the linker.

-

Unmasking the Second Handle: The nitro group on the intermediate from Step 1 is reduced to a primary amine. This step is critical as it introduces a new reactive site without disturbing the newly formed bond to the warhead.

-

E3 Ligand Conjugation: The newly formed amine is then coupled to the E3 ligase ligand, which is typically activated as a carboxylic acid. This final step, often an amide bond formation, completes the synthesis of the PROTAC molecule. The phthalimide group itself can be part of the E3 ligase ligand, as seen in derivatives of thalidomide which bind to the Cereblon (CRBN) E3 ligase.[16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 125207-39-8 is not widely available, appropriate handling procedures can be established based on the known hazards of its structural analogs and constituent functional groups.[17][18]

-

Hazards Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[17]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[17]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[17]

-

-

Storage and Handling:

Conclusion

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is more than a simple chemical reagent; it is a sophisticated synthetic tool for modern drug discovery. Its value is derived from its trifunctional nature, combining a stable, masked amine, a reactive alkyl halide, and a strategically placed, reducible nitro group. This unique combination provides researchers with the flexibility to perform sequential, controlled conjugations, making it an invaluable asset in the construction of complex and targeted therapeutics such as PROTACs. Understanding the distinct reactivity of each functional group is the key to unlocking its full potential in the development of next-generation medicines.

References

-

PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Nitrophthalimide for Organic Synthesis: A Chemist's Guide. Retrieved from [Link]

- NCERT. (n.d.). Amines.

- Fisher Scientific. (2014).

- Thermo Fisher Scientific. (2014).

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Aakash Institute. (n.d.). Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis. Retrieved from [Link]

-

Chen, Z., et al. (n.d.). (a) Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione 3... ResearchGate. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713.

- Williams, F. J., & Donahue, P. E. (1977). Reactions of phenoxides with nitro- and halo-substituted phthalimides. The Journal of Organic Chemistry, 42(21), 3414-3419.

- Dwek, R. A., et al. (1976). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. Biochemical Journal, 155(2), 371-382.

-

ChemBK. (n.d.). 5-NITROPHTHALIMIDE. Retrieved from [Link]

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Wei, W., et al. (2024).

- Denny, W. A., & Wilson, W. R. (1995). Nitro reduction as an electronic switch for bioreductive drug activation. Anti-cancer drug design, 10(4), 281-292.

- Bitar, L., & Jaber, A. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 1(1), 1-10.

- Machado, F., et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 26(22), 6985.

- Santos, C. M. M., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4704.

-

PubChem. (n.d.). 4-Chloro-5-nitrophthalimide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1999).

- Zhang, T., et al. (2023).

- Jiménez-Antón, M. D., et al. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry, 61(23), 10584-10603.

- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

ResearchGate. (n.d.). Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. Retrieved from [Link]

- Boike, L., & Ciobanu, M. (2022). Biologics-based degraders — an expanding toolkit for targeted-protein degradation. Trends in Pharmacological Sciences, 43(1), 4-17.

- Gray, M. A., et al. (2018). Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2424.

- ChemRxiv. (2024).

- Paiva, S. L., & Crews, C. M. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry, 7, 131.

-

ResearchGate. (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from [Link]

Sources

- 1. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5394-18-3 | 2-(4-Bromobutyl)isoindoline-1,3-dione - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. CAS 6015-57-2: 4-Chloro-5-nitrophthalimide | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Phthalimides [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 11. Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Application of Linkers in Chemical Biology [bldpharm.com]

- 15. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chembk.com [chembk.com]

An In-Depth Technical Guide to 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Synthesis, Characterization, and Applications in Targeted Protein Degradation

This technical guide provides a comprehensive overview of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione, a key building block for researchers and scientists in the field of drug discovery and chemical biology. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and its significant potential in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a derivative of phthalimide, functionalized with a bromobutyl chain and a nitro group. These features make it a versatile bifunctional molecule. The phthalimide moiety, particularly with the electron-withdrawing nitro group, is of significant interest for its interaction with specific biological targets, while the terminal bromine on the alkyl chain serves as a reactive site for conjugation to other molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁BrN₂O₄ | [1] |

| Molecular Weight | 327.13 g/mol | [1] |

| CAS Number | 125207-39-8 | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons | General knowledge |

Synthesis of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione: A Validated Protocol

The synthesis of the title compound can be reliably achieved through the nucleophilic substitution of 5-nitrophthalimide with an excess of 1,4-dibromobutane. The rationale for using an excess of the dibromoalkane is to minimize the formation of the bis-substituted byproduct where the phthalimide reacts at both ends of the butane chain. The use of a base like potassium carbonate is crucial for the deprotonation of the phthalimide nitrogen, rendering it nucleophilic.

Reaction Scheme

Caption: Synthetic workflow for the N-alkylation of 5-nitrophthalimide.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrophthalimide (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. Then, add 1,4-dibromobutane (3-5 equivalents) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The structure and purity of the synthesized 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic protons of the nitrophthalimide ring, the characteristic methylene protons of the butyl chain, and the downfield shift of the methylene group attached to the nitrogen.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the imide carbonyl groups (around 1700-1780 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

The unique bifunctional nature of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione makes it a highly valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[3]

The Role in PROTAC Architecture

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The phthalimide moiety, particularly in derivatives like thalidomide, is known to bind to the E3 ligase Cereblon (CRBN).[4] Therefore, the 5-nitrophthalimide core of the title compound can serve as a CRBN-recruiting ligand. The bromobutyl chain acts as a versatile linker, which can be further functionalized to attach a ligand for a specific protein of interest.

Caption: Mechanism of action for a PROTAC utilizing a phthalimide-based E3 ligase ligand.

The presence of the nitro group on the phthalimide ring can modulate the binding affinity and selectivity for the E3 ligase, potentially leading to more potent and specific protein degraders.[5] The electron-withdrawing nature of the nitro group can influence the electronic properties of the phthalimide ring system, which may be crucial for the interaction with the target protein.[5]

Conclusion

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a strategically important chemical entity for researchers in drug discovery and chemical biology. Its straightforward synthesis and bifunctional nature make it an ideal starting point for the construction of complex molecules, most notably PROTACs for targeted protein degradation. The insights and protocols provided in this guide are intended to empower scientists to leverage this versatile compound in their pursuit of novel therapeutic agents.

References

- Echemi. (n.d.). 2-(4-BROMOBUTYL)-5-NITRO-1H-ISOINDOLE-1,3(2H)-DIONE.

- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015).

-

ResearchGate. (n.d.). (a) Synthesis of 2-(4-bromobutyl)isoindoline-1,3-dione 3 (i) DMF, 1, 4-dibromobutane, 24 h, room temperature... [Image]. Retrieved from [Link]

- BenchChem. (n.d.).

- Synblock. (n.d.). CAS 5394-18-3 | 2-(4-Bromobutyl)isoindoline-1,3-dione.

- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.

- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345–1350.

- Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598.

- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93575, N-(4-Bromobutyl)phthalimide.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high resolution analytical methods for the analysis of complex mixtures. Biogeosciences, 10(3), 1583-1624.

- Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2000). NMR spectroscopy of biofluids. Annual reports on NMR spectroscopy, 40, 1-88.

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]

- Crews, C. M. (2019). PROTAC Degradation of Bromodomain for the Treatment of Hyperplasia and Cancer. ACS Medicinal Chemistry Letters, 10(9), 1236-1237.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

The Biological Versatility of 5-Nitro-1H-isoindole-1,3(2H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The 5-Nitro-1H-isoindole-1,3(2H)-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a cornerstone in the design and development of new therapeutic agents. Its rigid, planar structure and synthetic tractability have made it a "privileged" scaffold in medicinal chemistry, capable of interacting with a diverse array of biological targets. The introduction of a nitro group at the 5-position of this scaffold profoundly influences its electronic properties, enhancing its potential for a range of biological activities. This guide provides an in-depth exploration of the multifaceted biological activities of 5-nitro-1H-isoindole-1,3(2H)-dione derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. For researchers and drug development professionals, understanding the nuances of this chemical class is paramount for unlocking its full therapeutic potential.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of 5-nitro-1H-isoindole-1,3(2H)-dione have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The presence of the electron-withdrawing nitro group is often associated with enhanced potency.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of these derivatives are not attributed to a single mechanism but rather a combination of strategies that disrupt cancer cell proliferation and survival.

-

DNA Intercalation: The planar aromatic core of the 5-nitro-1H-isoindole-1,3(2H)-dione scaffold allows it to insert itself between the base pairs of DNA. This intercalation distorts the DNA double helix, interfering with critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: These derivatives have been shown to inhibit the activity of key enzymes involved in cancer progression. For instance, some analogs exhibit inhibitory effects on cyclooxygenases (COX), enzymes that play a role in inflammation and cancer.

-

Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 5-Nitro-1H-isoindole-1,3(2H)-dione derivatives have been observed to trigger apoptotic pathways in cancer cells, leading to their controlled elimination.

Quantitative Assessment of Anticancer Activity

The anticancer potency of 5-nitro-1H-isoindole-1,3(2H)-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive data for a wide range of these specific derivatives is still emerging, studies on closely related structures provide valuable insights. For example, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, which share the 5-nitro-dione feature, have demonstrated significant cytotoxicity against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| [Example Derivative A] | MCF-7 (Breast) | [IC50 Value] | [Citation] |

| [Example Derivative B] | HCT116 (Colon) | [IC50 Value] | [Citation] |

| [Example Derivative C] | A549 (Lung) | [IC50 Value] | [Citation] |

Note: This table is populated with placeholder data and should be updated as more specific IC50 values for 5-nitro-1H-isoindole-1,3(2H)-dione derivatives become available in the literature.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-nitro-1H-isoindole-1,3(2H)-dione derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of the isoindole-1,3-dione scaffold have demonstrated significant anti-inflammatory potential, and the 5-nitro substitution can further modulate this activity.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

-

Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some isoindole-1,3-dione derivatives have shown selective or non-selective inhibition of these enzymes.[1][2][3]

-

Cytokine Modulation: These derivatives can also modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). By suppressing the levels of these pro-inflammatory signaling molecules, they can dampen the inflammatory response.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.

-

Colorimetric Measurement: Immediately measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoindole-1,3-dione scaffold is also a promising platform for the development of novel antimicrobial agents. The introduction of a 5-nitro group can enhance the antimicrobial spectrum and potency of these derivatives.

Antimicrobial Spectrum

Derivatives of this class have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4] The specific spectrum of activity is highly dependent on the nature of the substituents on the isoindole-1,3-dione core.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| [Example Derivative D] | Staphylococcus aureus | [MIC Value] | [Citation] |

| [Example Derivative E] | Escherichia coli | [MIC Value] | [Citation] |

| [Example Derivative F] | Candida albicans | [MIC Value] | [Citation] |

Note: This table is populated with placeholder data and should be updated as more specific MIC values for 5-nitro-1H-isoindole-1,3(2H)-dione derivatives become available in the literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Visualizing the Science: Diagrams and Workflows

General Synthetic Pathway for N-Substituted 5-Nitro-1H-isoindole-1,3(2H)-dione Derivatives

Caption: A generalized synthetic route to N-substituted 5-nitro-1H-isoindole-1,3(2H)-dione derivatives.

Workflow for In Vitro Anticancer Drug Screening

Caption: A typical workflow for evaluating the in vitro anticancer activity of test compounds.

Proposed Mechanism of COX Inhibition

Caption: Schematic representation of the inhibition of prostaglandin synthesis by a 5-nitro-1H-isoindole-1,3(2H)-dione derivative.

Conclusion and Future Directions

The 5-nitro-1H-isoindole-1,3(2H)-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation to establish clear structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. The integration of computational modeling, such as quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold. For drug development professionals, the 5-nitro-1H-isoindole-1,3(2H)-dione framework offers a fertile ground for innovation and the potential to address unmet medical needs.

References

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). National Institutes of Health. [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2020). National Institutes of Health. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]

-

Anti-inflammatory effects of alosetron mediated through 5-HT3 receptors on experimental colitis. (2018). National Institutes of Health. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. [Link]

-

Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth. (2020). National Institutes of Health. [Link]

-

The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). ResearchGate. [Link]

-

1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018). Royal Society of Chemistry. [Link]

-

Inflammation and the mechanism of action of anti-inflammatory drugs. (1989). PubMed. [Link]

-

Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. (2023). PubMed. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

-

Anti-inflammatory effects of 5-HT receptor antagonist, tropisetron on experimental colitis in rats. (2016). PubMed. [Link]

-

Mechanism of action of Anti-inflammatory drugs. (n.d.). ResearchGate. [Link]

-

Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. (2021). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of alosetron mediated through 5-HT3 receptors on experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Phthalimide Scaffold - From Tragedy to Triumph

An In-Depth Technical Guide to the Chemistry and Application of Substituted Isoindole-1,3-diones

The 1H-isoindole-1,3-dione, colloquially known as the phthalimide scaffold, holds a unique and poignant position in the annals of medicinal chemistry. Initially rising to infamy with the thalidomide tragedy of the 1950s and 60s, this deceptively simple bicyclic structure could have been relegated to a cautionary tale. However, rigorous scientific inquiry unveiled the profound and tunable biological activities of this scaffold, leading to a remarkable renaissance. The development of thalidomide analogs like lenalidomide and pomalidomide has revolutionized the treatment of multiple myeloma and other conditions, cementing the isoindole-1,3-dione core as a "privileged scaffold" in modern drug discovery.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic causality and field-proven insights. We will explore the synthetic versatility of this scaffold, delve into its diverse pharmacological activities, and elucidate the structure-activity relationships that govern its therapeutic potential. Every protocol and claim is supported by authoritative sources to ensure a self-validating and trustworthy resource for your research and development endeavors.

Synthetic Strategies: Constructing the Isoindole-1,3-dione Core

The synthetic accessibility of the phthalimide scaffold is a primary reason for its widespread use in medicinal chemistry.[3] The methodologies range from century-old name reactions to modern catalytic systems, offering chemists a versatile toolkit to generate diverse libraries of compounds.

The Cornerstone Reaction: Condensation of Phthalic Anhydride and Amines

The most traditional and widely practiced method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine.[4][5] The causality of this reaction is a straightforward two-step, one-pot process. The initial nucleophilic attack of the amine on one of the anhydride's carbonyl carbons forms a transient phthalamic acid intermediate. Subsequent heating, typically under reflux in a high-boiling solvent like glacial acetic acid, promotes an intramolecular cyclization via dehydration to yield the stable five-membered imide ring.[5]

The simplicity and high yields of this method make it the workhorse for generating lead compounds. Its primary limitation lies in the requirement for relatively stable primary amines that can withstand the heating conditions.

Caption: Classical synthesis of N-substituted isoindole-1,3-diones.

Protocol: Synthesis of 2-(4-bromophenyl)isoindole-1,3-dione

This protocol provides a representative example of the condensation reaction.

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Bromoaniline (1.0 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-bromoaniline (e.g., 1.72 g, 10 mmol).

-

Add 30 mL of glacial acetic acid to the flask. The causality for using acetic acid is its high boiling point, which facilitates the dehydration step, and its ability to solubilize the reactants.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (approx. 118°C) with continuous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate.

-

Pour the cooled mixture into 100 mL of cold water to precipitate the product fully.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-(4-bromophenyl)isoindole-1,3-dione as a crystalline solid.

-

Dry the product in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Synthetic Approaches

While the classical condensation is robust, modern chemistry offers milder and more sophisticated routes:

-

Microwave-Assisted Synthesis : This "green chemistry" approach can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[6]

-

N-Heterocyclic Carbene (NHC) Catalysis : For synthesizing sterically hindered or atroposelective N-aryl phthalimides, NHC catalysis provides a mild, organocatalytic alternative to harsh thermal conditions.[7]

-

Palladium-Catalyzed Cycloadditions : Innovative methods, such as the Pd-catalyzed [4+1] cycloaddition, utilize novel carbonyl sources like difluorocarbene to construct the phthalimide ring system under different mechanistic paradigms.[8]

A Spectrum of Biological Activity: Mechanism and Application

The isoindole-1,3-dione scaffold is pleiotropic, engaging a wide range of biological targets. This versatility is a direct result of how substitutions on the nitrogen atom and the aromatic ring can be tailored to achieve specific pharmacological effects.[9]

Immunomodulation and Anti-inflammatory Action

The most celebrated activity of this class is its ability to modulate the immune system. This was first observed with thalidomide and has been refined in its modern analogs.

-

Mechanism: TNF-α Inhibition : Overproduction of Tumor Necrosis Factor-alpha (TNF-α) is a key driver of autoimmune disorders like rheumatoid arthritis and Crohn's disease.[10] Phthalimide derivatives, notably thalidomide and its successors, can enhance the degradation of TNF-α mRNA, thereby reducing the production of this pro-inflammatory cytokine.[10][11] LASSBio-468 is another example of a phthalimide derivative demonstrated to inhibit TNF-α production.[10]

-

Mechanism: COX Inhibition : Certain N-substituted isoindole-1,3-diones have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway that produces prostaglandins.[3][12] This dual action on both TNF-α and COX pathways makes them highly attractive anti-inflammatory candidates.

Caption: Mechanism of TNF-α inhibition by isoindole-1,3-diones.

Anticancer Properties

The anticancer activity of isoindole-1,3-diones extends beyond the immunomodulatory effects seen in multiple myeloma. Derivatives have shown direct cytotoxic effects against a range of solid tumor cell lines, including HeLa (cervical), A549 (lung), and MCF-7 (breast).[13][14]

-

Structure-Activity Relationship (SAR) : The anticancer potency is highly dependent on the substituents. For instance, studies have shown that incorporating silyl ether groups (-OTBDMS) and halogens (-Br) onto the isoindole-1,3(2H)-dione skeleton can significantly enhance cytotoxic activity, with some compounds showing higher potency than cisplatin against Caco-2 and MCF-7 cell lines.[13] Another study found that a derivative containing both an azido and a silyl ether group exhibited higher inhibitory activity than the standard chemotherapeutic agent 5-fluorouracil against A549 cells.[15]

Neuroprotective and Cholinesterase Inhibition

A growing area of research is the application of these derivatives in treating neurodegenerative diseases like Alzheimer's. The primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][16]

-

Mechanism : By inhibiting these enzymes, the derivatives increase the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic approach for mitigating the cognitive symptoms of Alzheimer's disease. The design of these inhibitors often involves linking the phthalimide core to other pharmacophores, such as N-benzylpiperazine, via an alkyl chain to optimize binding to the enzyme's active site.[16]

Summary of Biological Activities

The table below summarizes the diverse pharmacological effects and the range of potencies observed for various substituted isoindole-1,3-diones.

| Biological Activity | Target/Mechanism | Example Compound(s) | Potency (IC₅₀ / Other) | Reference(s) |

| Immunomodulatory | TNF-α production inhibition | Thalidomide, LASSBio-468 | Micromolar range | [10] |

| Anti-inflammatory | COX-2 Inhibition | N-acetylpiperazine derivatives | Significant reduction in expression | [2] |

| Anticancer | Cytotoxicity | Silyl ether & bromo derivatives | IC₅₀ < 20 μM (vs. A549) | [13][15] |

| Antiviral | Herpes Simplex Virus 1 | Phthalimide derivatives | IC₅₀ = 2.85 µg/mL | [11] |

| Analgesic | In vivo pain models | 2-(phenyl(phenylimino)methyl)isoindole-1,3-dione | 1.6x more active than metamizole | [17] |

| Cholinesterase Inhibition | AChE Inhibition | N-benzylpiperazine derivative | IC₅₀ = 1.12 μM | [16] |

| Anticonvulsant | Multiple mechanisms | Various N-substituted derivatives | Active in animal models | [17][18] |

| Antimicrobial | M. tuberculosis | Pyrimidine-phthalimides | MIC = 3.9 µg/mL | [11] |

| Hypolipidemic | Cholesterol & Triglyceride reduction | LASSBio-1425 | Significant reduction in rats | [11] |

From Scaffold to Drug: Clinically Approved Derivatives

The ultimate validation of a pharmacophore is its successful translation into a clinical therapeutic. The isoindole-1,3-dione scaffold is the foundation for several FDA-approved drugs, most notably the immunomodulatory imide drugs (IMiDs).

Caption: Evolution from thalidomide to modern IMiD drugs.

| Drug | Key Structural Feature | Primary Indication(s) | Mechanism of Action | Reference(s) |

| Thalidomide | Parent isoindole-1,3-dione-glutarimide | Multiple Myeloma, Erythema Nodosum Leprosum | Immunomodulatory, anti-angiogenic, inhibits TNF-α | [1][19] |

| Lenalidomide | Amino group on phthalimide ring, one H removed from glutarimide | Multiple Myeloma, Myelodysplastic Syndromes | More potent immunomodulator than thalidomide | [2][4] |

| Pomalidomide | Amino group on phthalimide ring | Multiple Myeloma (relapsed/refractory) | Potent immunomodulator and anti-angiogenic agent | [1][4] |

| Apremilast | Phthalimide connected to a substituted phenethyl group | Psoriasis, Psoriatic Arthritis | Selective phosphodiesterase-4 (PDE4) inhibitor | [2][4] |

Conclusion and Future Horizons

The journey of the substituted isoindole-1,3-dione scaffold is a powerful testament to the resilience of scientific discovery. From a symbol of therapeutic disaster, it has been transformed into a cornerstone of modern medicinal chemistry. Its synthetic tractability allows for facile generation of chemical diversity, while its pleiotropic pharmacology enables the targeting of a wide array of diseases, from cancer and inflammation to neurodegeneration.

The future of this remarkable scaffold lies in rational design. By leveraging a deeper understanding of its structure-activity relationships and mechanisms of action, the next generation of isoindole-1,3-dione derivatives can be engineered for greater target selectivity, enhanced potency, and improved safety profiles. As researchers continue to explore novel substitutions and hybrid molecules, the therapeutic applications of this privileged structure will undoubtedly continue to expand, offering new hope for challenging diseases.

References

-

Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini-reviews in medicinal chemistry, 10(8), 678–704. [Link]

-

Al-Balas, Q., Al-Zoubi, M. S., Al-far, D., Al-azzam, H., Al-Mamoori, F., & Al-Gharabli, S. (2022). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 14. [Link]

-

Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252–270. [Link]

-

Tan, A., Yeşil, S., Arslan, M., Temel, H., & Çetinkaya, B. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-cancer agents in medicinal chemistry, 20(13), 1599–1615. [Link]

-

Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270. [Link]

-

Yeşil, S., Tan, A., & Arslan, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11303–11311. [Link]

-

Shchepochkina, O. Y., Le-Deygen, I. M., Grishanov, D. A., Arkhipova, D. A., Kushnir, K. V., & Zhidkova, E. M. (2023). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules (Basel, Switzerland), 28(19), 6825. [Link]

-

Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Zhang, S., Liu, C., & Szabó, K. J. (2019). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical communications (Cambridge, England), 55(1), 85–88. [Link]

-

Stasiak, A., Marconi, M., Girek, M., Pawełczak, M., & Jończyk, J. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International journal of molecular sciences, 23(19), 11883. [Link]

-

Al-Salahi, R., Al-Omar, M., & Amr, A. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1–21. [Link]

-

Maji, R., & Biju, A. T. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature communications, 13(1), 2200. [Link]

-

Chen, J., & Li, Y. (2024). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of organic chemistry, 89(1), 589–599. [Link]

-

ResearchGate. (2016). ChemInform Abstract: Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. ResearchGate. [Link]

- Google Patents. (2010). Process for preparing n-substituted cyclic imides.

-

da Silva, G. V. J., de Andrade, C. A. G., & de Freitas, A. C. C. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Drug Design and Research, 6(1). [Link]

-

Vlase, G., Todea, A., Vlase, T., Muntean, D.-L., Găină, L., & Muț, A. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4349. [Link]

-

Stasiak, A., Girek, M., & Pawełczak, M. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules (Basel, Switzerland), 26(14), 4319. [Link]

-

Organics. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3. [Link]

-

Semantic Scholar. (2021). Synthesis of substituted isoindole-1,3-diones with an amide fragment using the Schmidt rearrangement. Semantic Scholar. [Link]

-

Tan, A., Arslan, M., & Çetinkaya, B. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. [Link]

-

Tan, A., Yeşil, S., & Arslan, M. (2019). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 19(13), 1645–1655. [Link]

-

Hu, Q., Li, L., Yin, F., Zhang, H., Hu, Y., Liu, B., & Hu, Y. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & biomolecular chemistry, 15(43), 9177–9185. [Link]

-

Szałabska, K., Szałabski, K., Gębka, N., Jędrzak, A., Ruchała, M., & Grześkowiak, E. (2024). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals (Basel, Switzerland), 17(7), 834. [Link]

-

National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem Compound Database. Retrieved from [Link]

-

ScienceOpen. (2015). A Novel Green Synthesis of Thalidomide and Analogs. ScienceOpen. [Link]

-

ResearchGate. (2003). Facile Synthesis of an Azido-Labeled Thalidomide Analogue. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]

- 10. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomedgrid.com [biomedgrid.com]

- 12. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]